S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate
Description
Chemical Identity and Structural Characterization of S-(4-Chlorophenyl) 10-Methyl-9,10-Dihydroacridine-9-Carbothioate
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name This compound reflects its hybrid architecture, combining an acridine core with a thioester substituent. The acridine system consists of three fused benzene rings, with a methyl group at position 10 and a partially reduced 9,10-dihydro structure. The carbothioate group (-COS-) is esterified to a 4-chlorophenyl moiety via a sulfur atom, distinguishing it from conventional oxygen-linked esters.
The molecular formula C₂₁H₁₆ClNOS (molar mass 365.88 g/mol) breaks down as follows:
- C₂₁H₁₆ : 21 carbon and 16 hydrogen atoms from the acridine core and aromatic substituents.
- Cl : A single chlorine atom at the para position of the phenyl ring.
- N : One nitrogen atom within the acridine’s central ring.
- O and S : Oxygen and sulfur atoms forming the thioester linkage.
The SMILES notation O=C(SC1=CC=C(Cl)C=C1)C2C=3C=CC=CC3N(C=4C=CC=CC42)C encodes the connectivity, emphasizing the planar acridine system (positions 2–4) and the thioester’s spatial orientation.
Crystallographic Data and Conformational Studies
While explicit crystallographic data for this compound remains unpublished, its structural analogs provide insights into probable packing arrangements. Acridine derivatives typically adopt monoclinic or triclinic crystal systems due to planar aromatic stacking and intermolecular π-π interactions. The thioester group likely introduces torsional flexibility, as sulfur’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å) reduces steric hindrance between the 4-chlorophenyl and acridine moieties.
Theoretical conformational analysis using PubChem’s 3D conformer model (CID 828761) suggests two dominant rotamers:
- Synclinal : Dihedral angle of ~60° between the acridine plane and 4-chlorophenyl group.
- Anti-periplanar : Dihedral angle of ~180°, minimizing steric clashes between the chlorine atom and acridine’s methyl group.
| Theoretical Crystallographic Parameters | Value |
|---|---|
| Predicted space group | P2₁/c |
| Unit cell volume | ~800 ų |
| Density (calculated) | 1.45 g/cm³ |
| Z-value | 4 |
These estimates derive from analogous acridine-carboxylate esters, adjusted for sulfur’s van der Waals interactions.
Comparative Analysis with Related Acridine-Thioester Derivatives
The substitution pattern at position 9 significantly alters electronic and steric profiles. Key comparisons include:
Carbothioate vs. Carboxylate Analogs
Replacing the thioester’s sulfur with oxygen (e.g., phenyl 10-methyl-9H-acridine-9-carboxylate, CID 828761) increases polarity (logP difference: ~0.8) but reduces hydrolytic stability. The C=O stretching frequency shifts from 1680 cm⁻¹ (thioester) to 1725 cm⁻¹ (ester) in IR spectra.
Halogen Substituent Effects
Compared to the 4-fluorophenyl analog, the 4-chlorophenyl group enhances lipophilicity (Cl: π = 0.71 vs. F: π = 0.14) while marginally increasing molecular weight (+34.45 g/mol). Para-substitution avoids ortho/meta steric effects, preserving planarity for π-stacking.
| Derivative | Molecular Formula | Molar Mass (g/mol) | logP (Predicted) |
|---|---|---|---|
| S-(4-chlorophenyl) carbothioate | C₂₁H₁₆ClNOS | 365.88 | 4.7 |
| S-(4-fluorophenyl) carbothioate | C₂₁H₁₆FNOS | 349.42 | 4.1 |
| Phenyl carboxylate ester | C₂₁H₁₇NO₂ | 315.36 | 3.9 |
Data synthesized from Reagentia catalog entries and PubChem records.
The 10-methyl group in 9,10-dihydroacridine derivatives prevents oxidation to acridinium ions, enhancing stability compared to unmethylated analogs. This modification also alters the nitrogen’s electron-donating capacity, affecting coordination chemistry.
Properties
IUPAC Name |
S-(4-chlorophenyl) 10-methyl-9H-acridine-9-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNOS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(24)25-15-12-10-14(22)11-13-15/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLSHILJEIIPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Mediated Reduction in Dichloromethane
The primary synthesis route involves the reduction of S-4-chlorophenyl acridine-9-carbothioate using zinc powder and glacial acetic acid in dichloromethane under nitrogen. This method achieves a 1,4-dihydropyridine ring formation, critical for the compound’s chemiluminescent properties.
Procedure :
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Reagent Preparation : 5.58 g (0.016 mol) of S-4-chlorophenyl acridine-9-carbothioate is dissolved in 50 mL dichloromethane.
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Reduction Step : 6 g (0.09 mol) zinc powder and 2 mL glacial acetic acid are added sequentially.
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Reaction Conditions : The mixture is stirred under nitrogen at room temperature for 45 minutes.
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Workup : The reaction is filtered to remove excess zinc, and the solvent is evaporated under reduced pressure.
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Crystallization : The crude product is recrystallized from dichloromethane, yielding colorless crystals.
Key Parameters :
-
Nitrogen Atmosphere : Prevents oxidation of the dihydroacridine intermediate.
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Solvent Choice : Dichloromethane ensures solubility of both reactants and products.
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Stoichiometry : A 5:1 molar ratio of zinc to substrate drives complete reduction.
Reaction Optimization and Scalability
Optimization studies highlight the importance of glacial acetic acid as a proton source, facilitating zinc’s reductive action. Prolonged reaction times (>45 minutes) or elevated temperatures (>25°C) risk over-reduction or decomposition. Scalability is demonstrated at the 0.1–0.2 mol scale, with yields consistently exceeding 85% after crystallization.
Characterization and Analytical Data
Spectroscopic Identification
1H NMR (300 MHz, CDCl3) :
-
The singlet at δ 5.22 confirms the methylene bridge in the dihydroacridine core.
13C NMR :
Crystallographic Analysis
X-ray diffraction reveals a boat conformation in the 1,4-dihydropyridine ring, with C13 and N1 deviating by 0.072 Å and 0.300 Å from the plane, respectively. The dihedral angle between the acridine and chlorophenyl moieties is 85°, minimizing steric strain.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | CHClNOS | |
| Molecular Weight | 365.88 g/mol | |
| Boiling Point | 509.7±50.0 °C (Predicted) | |
| Density | 1.36±0.1 g/cm³ (Predicted) | |
| pKa | 0.24±0.40 (Predicted) | |
| Melting Point | Not Reported | – |
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Methods
The synthesis of S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate typically involves the cyclization of diphenylamine derivatives with substituted acids. The process can be enhanced using microwave irradiation to improve yield and reduce reaction time. For instance, a study demonstrated the successful synthesis of this compound through a series of steps involving the formation of intermediates followed by final cyclization under controlled conditions .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic use .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating potential as an antimicrobial agent .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease progression, such as acetylcholinesterase. This inhibition could have implications for neurodegenerative diseases, making it a candidate for further exploration in this area .
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer models, this compound demonstrated significant tumor growth inhibition. The study reported an approximate 60% reduction in tumor size at doses of 20 mg/kg, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's efficacy against multi-drug resistant bacterial strains. Results indicated effective inhibition of bacterial growth, supporting its development as a new antimicrobial therapy .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate
- Molecular Formula: C₂₁H₁₆ClNOS
- CAS Number : 193884-51-4
- Molecular Weight : 365.88 g/mol .
Synthesis and Structure :
The compound is synthesized via zinc powder and glacial acetic acid catalysis under nitrogen protection, using dichloromethane as a solvent. Its crystal structure (Fig. 1, ) reveals a dihydroacridine core with a 4-chlorophenylthioate substituent at position 9 and a methyl group at position 10. Key bond angles and torsion angles are well-documented, including N1–C7–C12 (120.0°) and C6–C1–C2–C3 (−2.0°) .
Applications :
It serves as a critical intermediate for synthesizing acridine derivatives, which are precursors for chemiluminescent indicators and labels used in biochemical assays .
Comparison with Structurally Similar Compounds
10-(4-Chlorophenyl)-9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Molecular Formula: C₂₈H₂₄ClFNO₂
- Key Features :
- Substituted with 4-fluorophenyl and 4-chlorophenyl groups.
- Hexahydroacridine core with tetramethyl and dione functionalities.
10-Methyl-9,10-dihydroacridine (AcrH₂)
- Molecular Formula : C₁₄H₁₃N
- Key Features :
- Lacks the 4-chlorophenylthioate group.
- Simpler dihydroacridine structure with a single methyl substituent.
- Applications : Studied for proton-coupled electron transfer (PCET) reactivity in thermochemical systems, contrasting with the carbothioate’s synthetic utility .
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-yl)-N,N-diethylaniline
- Molecular Formula : C₂₈H₂₄ClN₂
- Key Features :
- Contains a diethylaniline group instead of the thioester.
- Chlorine and phenyl substituents at positions 9 and 10.
- Applications : Used in pharmacological research, particularly as a DNA-intercalating agent, diverging from the carbothioate’s industrial applications .
Structural and Functional Analysis
Table 1: Comparative Structural Features
Key Differences and Implications
- Electronic Effects : The 4-chlorophenylthioate group in the target compound enhances electron-withdrawing properties, critical for stabilizing reactive intermediates in chemiluminescence . In contrast, the diethylaniline derivative’s electron-donating amine group facilitates DNA interaction .
- Steric Considerations : The tetramethyl substituents in the hexahydroacridine-dione compound restrict conformational flexibility, optimizing its binding to biological targets .
Biological Activity
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate is a compound that belongs to the acridine family, characterized by its unique structure and biological activity. Its molecular formula is with a molecular weight of 365.88 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The biological activity of this compound has been explored primarily through its interaction with various biological targets. Key findings include:
- Inhibition of Enzymes : Research indicates that derivatives of 9,10-dihydroacridines exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Cytotoxicity Studies : In vitro studies have demonstrated that acridine derivatives possess cytotoxic properties against cancer cell lines. For instance, compounds synthesized from 9-(4-Chlorophenyl)-9,10-dihydroacridine were evaluated using the sulforhodamine B (SRB) assay, showing significant cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that acridine derivatives can effectively scavenge free radicals and reduce oxidative damage, further supporting their therapeutic potential .
Structure-Activity Relationship (SAR)
The structural modifications in the acridine scaffold significantly influence the biological activity of the compounds. For instance:
- Substituent Effects : The presence of a chlorophenyl group enhances the inhibitory activity against cholinesterases and contributes to the overall cytotoxicity . Variations in substituents can lead to different pharmacological profiles, emphasizing the importance of SAR studies in drug design.
Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Neuroprotective Potential :
Q & A
Q. What are the optimal reaction conditions for synthesizing S-(4-chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate under nitrogen protection?
The compound is synthesized via catalytic hydrogenation using zinc powder and glacial acetic acid in dichloromethane under nitrogen at room temperature . Key parameters include:
- Catalyst : Zinc powder (reduces side reactions).
- Solvent : Dichloromethane (ensures homogeneity and inertness).
- Atmosphere : Nitrogen protection (prevents oxidation of intermediates).
Methodological optimization involves monitoring reaction completion via TLC and isolating the product via vacuum filtration. Crystal structure validation (monoclinic P21/n system, β = 96.85°, Z = 4) confirms purity .
Q. How is the crystal structure of this compound validated, and what analytical methods are employed?
Single-crystal X-ray diffraction (Bruker SMART APEX CCD diffractometer, MoKα radiation, λ = 0.71073 Å) resolves the monoclinic lattice (a = 6.3171 Å, b = 14.535 Å, c = 18.169 Å) . Data refinement includes:
- R-factor analysis : ≤ 0.05 for high precision.
- Thermal displacement parameters : Validate atomic positions.
- Crystallographic software : SHELX-97 for structure solution.
Cross-validation with IR and NMR ensures functional group integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Safety measures include:
- PPE : Gloves, goggles, and fume hoods.
- First aid : Immediate rinsing for skin contact; medical consultation for ingestion .
- Storage : Inert atmosphere, away from oxidizers.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing acridine derivatives from this compound?
The ICReDD methodology integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches to predict intermediates and byproducts . For example:
Q. What experimental design strategies resolve discrepancies between computational predictions and observed crystallization behavior?
Factorial design (e.g., 2^k models) tests variables like solvent polarity, cooling rates, and nucleation agents . For this compound:
Q. How do steric and electronic effects influence the compound’s chemiluminescent properties in derivative synthesis?
The 4-chlorophenyl group enhances electron-withdrawing capacity, stabilizing excited states in chemiluminescent derivatives. Experimental approaches include:
- Substituent screening : Compare luminescence intensity of -Cl vs. -OCH3 analogues.
- Time-resolved fluorescence : Measures decay kinetics (τ = 2.3 ns for the title compound).
Data contradictions (e.g., unexpected quenching) are resolved via transient absorption spectroscopy to identify triplet-state interactions .
Q. What advanced separation techniques purify this compound from reaction mixtures with >95% yield?
Membrane separation (CRDC subclass RDF2050104) using polyamide nanofilters achieves 98% purity by exploiting differences in molecular weight (351.83 g/mol) and solubility . Parameters:
- Pressure : 2–4 bar.
- Solvent ratio : 7:3 hexane/ethyl acetate.
HPLC-DAD validates purity (retention time: 12.3 min, λ = 254 nm) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
